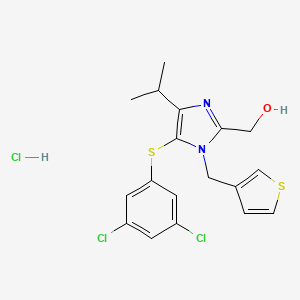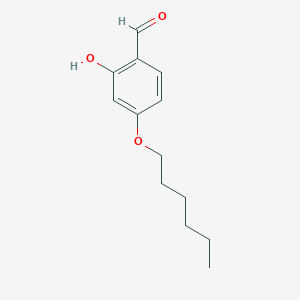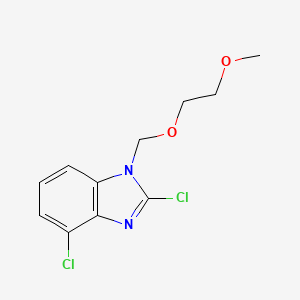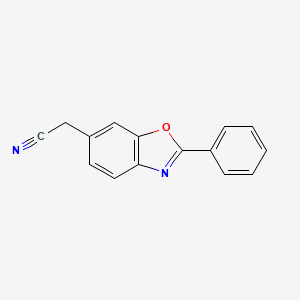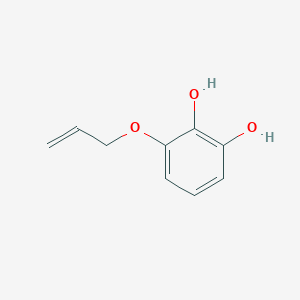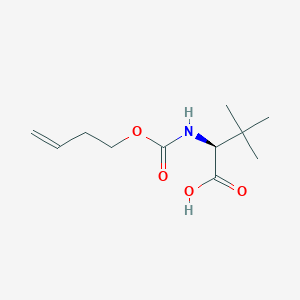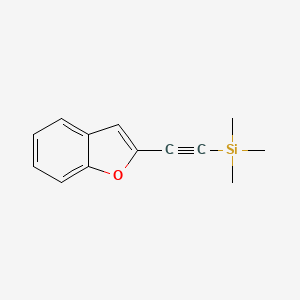
(1-Benzofuran-2-ylethynyl)(trimethyl)silane
概要
説明
(1-Benzofuran-2-ylethynyl)(trimethyl)silane is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds consisting of a fused benzene and furan ring. This particular compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to the benzofuran core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzofuran-2-ylethynyl)(trimethyl)silane typically involves the coupling of a benzofuran derivative with a trimethylsilylacetylene. One common method is the Sonogashira coupling reaction, which employs palladium and copper catalysts to facilitate the coupling of an aryl halide (such as 2-iodobenzofuran) with trimethylsilylacetylene under mild conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .
化学反応の分析
Types of Reactions: (1-Benzofuran-2-ylethynyl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ethynyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Major Products Formed:
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.
Reduction: Formation of hydrogenated benzofuran derivatives.
Substitution: Formation of halogenated benzofuran derivatives.
科学的研究の応用
(1-Benzofuran-2-ylethynyl)(trimethyl)silane has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices
作用機序
The mechanism of action of (1-Benzofuran-2-ylethynyl)(trimethyl)silane largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The ethynyl moiety can participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity .
類似化合物との比較
2-Ethynylbenzofuran: Lacks the trimethylsilyl group, resulting in different physicochemical properties and reactivity.
2-(Trimethylsilyl)benzofuran:
2-(Trimethylsilylethynyl)benzothiophene: Contains a sulfur atom in place of the oxygen in the benzofuran ring, leading to different electronic properties and reactivity
Uniqueness: (1-Benzofuran-2-ylethynyl)(trimethyl)silane is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct physicochemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .
特性
分子式 |
C13H14OSi |
|---|---|
分子量 |
214.33 g/mol |
IUPAC名 |
2-(1-benzofuran-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H14OSi/c1-15(2,3)9-8-12-10-11-6-4-5-7-13(11)14-12/h4-7,10H,1-3H3 |
InChIキー |
PYFFCJAJZCREPY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CC2=CC=CC=C2O1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
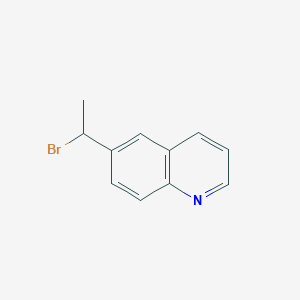

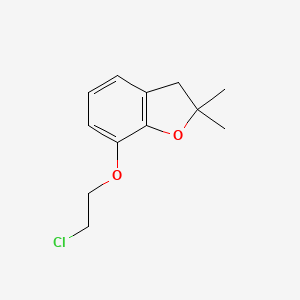
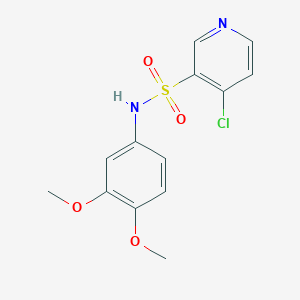
![7-(2-Hydroxyethylamino)-3,5-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8386560.png)
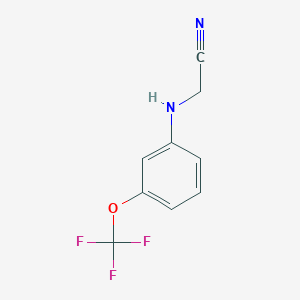
![3-[4-(3-Fluoro-benzyloxy)-phenyl]-isoxazole-5-carboxylic acid](/img/structure/B8386573.png)
